molecular formula C15H23N3O4S B10936531 2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B10936531
M. Wt: 341.4 g/mol
InChI Key: ASMCOKCBYIOWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of interest due to its potential therapeutic applications and its unique chemical structure, which includes an ethylsulfonyl group attached to a piperazine ring and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .

Scientific Research Applications

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and the lower urinary tract. The compound acts as an antagonist, blocking the action of endogenous neurotransmitters such as noradrenaline and epinephrine, which can lead to therapeutic effects in conditions like hypertension and benign prostate hyperplasia .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with similar pharmacological properties.

Uniqueness

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of an ethylsulfonyl group and a methoxyphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H23N3O4S/c1-3-23(20,21)18-10-8-17(9-11-18)12-15(19)16-13-6-4-5-7-14(13)22-2/h4-7H,3,8-12H2,1-2H3,(H,16,19)

InChI Key

ASMCOKCBYIOWAO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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